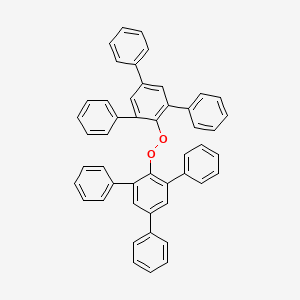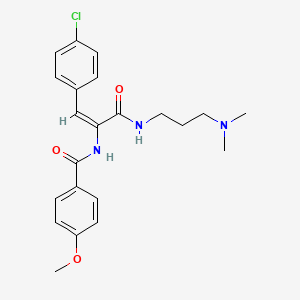
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves multiple steps, starting with the preparation of 4-chlorobenzoyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. The final step involves the esterification of the carbohydrazonoyl derivative with 2-methoxyphenyl benzoate under specific reaction conditions
Analyse Des Réactions Chimiques
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can be compared with similar compounds such as:
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenoxyacetic acid
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Propriétés
Numéro CAS |
302910-15-2 |
|---|---|
Formule moléculaire |
C22H17ClN2O4 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H17ClN2O4/c1-28-20-13-15(14-24-25-21(26)16-8-10-18(23)11-9-16)7-12-19(20)29-22(27)17-5-3-2-4-6-17/h2-14H,1H3,(H,25,26)/b24-14+ |
Clé InChI |
UDPRKYIOKPJGLY-ZVHZXABRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(2-chlorophenyl)methylidene]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11990837.png)
![6-(2-methylbutan-2-yl)-4-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11990844.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990861.png)

![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11990872.png)

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]-2-propenamide](/img/structure/B11990886.png)
![2-(3-methyl-5-oxidanylidene-1,4-dihydropyrazol-4-yl)-N-[(2,4,5-trimethoxyphenyl)methylideneamino]ethanamide](/img/structure/B11990894.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)
![Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990909.png)
![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990914.png)
![4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11990917.png)
